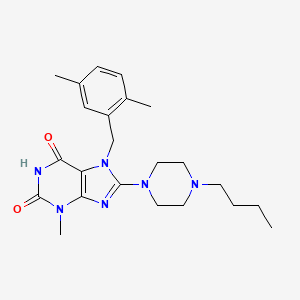

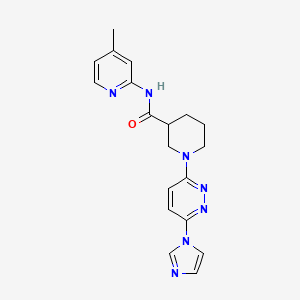

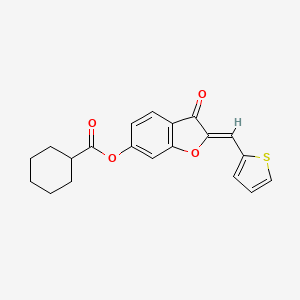

3-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate" is a structurally complex molecule that may be related to various carbamate compounds studied for their potential as prodrugs and inhibitors, as well as for their luminescent properties. While the specific compound is not directly studied in the provided papers, insights can be drawn from related research on carbamates and their chemical behavior.

Synthesis Analysis

The synthesis of carbamate compounds often involves the condensation of an appropriate amine with an activated carbonate or carbamoyl chloride. For example, mutual prodrugs of acetaminophen and active benzoxazolones were synthesized via condensation of 4-acetamidophenyl 1,2,2,2-tetrachloroethyl carbonate with anilines . Similarly, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved the reaction of ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate with ammonium acetate in glacial acetic acid . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of carbamate compounds can be elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of a novel inhibitor of hepatitis B was determined to be in a monoclinic P21/c space group . Another carbamate compound was found to have a disordered cyclohexene ring and formed chains in the crystal structure via intermolecular N—H⋯O hydrogen bonds . These findings suggest that the compound may also exhibit interesting structural features and intermolecular interactions.

Chemical Reactions Analysis

Carbamate compounds can undergo various chemical reactions, including hydrolysis to release parent drugs. The detailed mechanistic study of prodrugs based on benzoxazolones showed a cyclization mechanism involving a change in the rate-limiting step . The regeneration of parent drugs from mutual prodrugs related to oxazolidinones occurred through an elimination-addition reaction (E1cB mechanism) . These mechanisms could be relevant to the chemical reactions that the compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate compounds can be diverse. For example, the luminescence properties of 2-isopropoxyphenyl-N-methyl carbamate were studied, revealing insights into its fluorescence and phosphorescence behavior in different solvents . The thermal properties of another carbamate were characterized using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) . These studies indicate that the compound may also possess unique luminescent and thermal properties that could be explored further.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

- The development of novel synthetic pathways for related compounds emphasizes the importance of efficient and versatile methods in organic chemistry. For instance, the synthesis of 4-azidotetrafluoroaniline via stable carbamate intermediates showcases advanced techniques in the preparation of photoaffinity reagents, highlighting the role of carbamate functionalities in facilitating complex chemical transformations (Chehade & Spielmann, 2000).

- The preparation of isopropyl 2-diazoacetyl(phenyl)carbamate further illustrates the synthetic utility of carbamate groups in generating diazo compounds and explores their applications in cyclopropanation reactions, demonstrating the diverse reactivity and functional versatility of carbamates (Muchalski et al., 2012).

Applications in Sensing and Material Science

- The design and synthesis of heteroatom-containing organic fluorophores, like CP3E, which exhibits aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, suggest potential applications in fluorescent pH sensors and chemosensors for detecting acidic and basic organic vapors. This indicates the potential for carbamate derivatives in developing advanced materials for environmental monitoring and analytical chemistry (Yang et al., 2013).

Photocatalysis and Environmental Applications

- Research into the photocatalytic properties of graphene/titanium dioxide nanocomposites for the degradation of acetaminophen under UV light irradiation explores the utility of carbamate derivatives in environmental remediation. This study demonstrates the efficacy of these composites in pollutant degradation, pointing towards the application of carbamate-functionalized materials in water treatment and pollution control (Tao et al., 2015).

Eigenschaften

IUPAC Name |

[3-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN2O5S/c1-16(2)33(30,31)22-12-6-17(7-13-22)14-23(28)26-20-4-3-5-21(15-20)32-24(29)27-19-10-8-18(25)9-11-19/h6-13,16,20-21H,3-5,14-15H2,1-2H3,(H,26,28)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRXIWXPEGTYNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500407.png)

![5-chloro-9-(3,4-dimethylphenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2500410.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2500415.png)

![butyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B2500418.png)

![8-[2-(Azepan-1-yl)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2500421.png)